molecular formula C15H13F2N3O2S B4584159 [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

[4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No. B4584159
M. Wt: 337.3 g/mol
InChI Key: SXUVZWWDMKHICM-UHFFFAOYSA-N
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Description

The compound "[4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid" is a complex organic molecule, likely of interest due to its potential pharmacological activities, given the structural elements it contains. Pyrazolo[3,4-b]pyridines, in general, are a class of compounds known for their diverse biological activities, which prompts significant interest in their synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves condensation reactions under reflux conditions. For example, a study by Ghaedi et al. (2015) described the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015). This method highlights the versatility and efficiency of synthesizing pyrazolo[3,4-b]pyridine derivatives, which may be applicable or provide a basis for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds provides insight into their conformation and potential reactivity. For instance, the crystal and molecular structure analysis of pyrazole derivatives can reveal nearly coplanar arrangements and various conformations that influence their chemical behavior and interactions (Shen, Huang, Diao, & Lei, 2012).

Scientific Research Applications

Heterocyclic Compounds and Luminescence

The study of substituted pyridylthiazoles has revealed their potential due to their high luminescence. These compounds, closely related to the chemical structure , show promise for applications in metal sensing and as laser dyes due to their high fluorescence quantum yields and large Stokes shifts. Such characteristics are attributed to the structural changes in the excited state, which could be a valuable trait for developing new materials with specific optical properties (Grummt et al., 2007).

Catalytic Applications in Synthesis

The catalytic properties of related compounds have been explored for the synthesis of pyranopyrazole derivatives, demonstrating their utility in green chemistry. For example, acetic acid functionalized pyridinium salt has been used as a reusable catalyst for a simple and efficient synthesis process. This showcases the potential of such compounds in facilitating environmentally friendly synthesis routes for complex heterocyclic compounds (Moosavi‐Zare et al., 2016).

Library of Fused Pyridine Carboxylic Acids

Research has generated a library of fused pyridine carboxylic acids, including structures akin to the query compound, through Combes-type reactions. This library could serve as a foundation for further combinatorial chemistry, potentially leading to the discovery of new drugs or materials with significant applications. The versatility in undergoing standard combinatorial transformations highlights the potential for developing a wide range of derivatives with varied biological or chemical properties (Volochnyuk et al., 2010).

Novel Pyrazolo[3,4-b]pyridine Products

The condensation of pyrazole-5-amine derivatives with activated carbonyl groups in the presence of acetic acid has facilitated the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This method demonstrates the compound's utility in creating N-fused heterocycles, which could have implications for pharmaceutical development and the creation of new materials (Ghaedi et al., 2015).

properties

IUPAC Name

2-[4-(difluoromethyl)-3-methyl-6-(5-methylthiophen-2-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O2S/c1-7-3-4-11(23-7)10-5-9(14(16)17)13-8(2)19-20(6-12(21)22)15(13)18-10/h3-5,14H,6H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUVZWWDMKHICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C(=NN3CC(=O)O)C)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(difluoromethyl)-3-methyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
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[4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Reactant of Route 3
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[4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Reactant of Route 4
[4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Reactant of Route 5
[4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Reactant of Route 6
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[4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

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